Azido-PEG4-C2-acid

PROTAC PARP1 degradation targeted protein degradation

Azido-PEG4-C2-acid (CAS 1257063-35-6) is a heterobifunctional crosslinker composed of an azide group and a terminal carboxylic acid, separated by a tetra(ethylene glycol) (PEG4) spacer. With a molecular formula of C₁₁H₂₁N₃O₆ and molecular weight of 291.30 g/mol, this monodisperse compound is specifically engineered as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and a PEG-based linker for PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C11H21N3O6
Molecular Weight 291.30 g/mol
CAS No. 1257063-35-6
Cat. No. B1666431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-C2-acid
CAS1257063-35-6
SynonymsAzido-PEG4-acid
Molecular FormulaC11H21N3O6
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16)
InChIKeyBODPHGOBXPGJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-C2-acid (CAS 1257063-35-6): A Heterobifunctional PEG4 Linker for ADC and PROTAC Synthesis


Azido-PEG4-C2-acid (CAS 1257063-35-6) is a heterobifunctional crosslinker composed of an azide group and a terminal carboxylic acid, separated by a tetra(ethylene glycol) (PEG4) spacer . With a molecular formula of C₁₁H₂₁N₃O₆ and molecular weight of 291.30 g/mol, this monodisperse compound is specifically engineered as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and a PEG-based linker for PROteolysis TArgeting Chimeras (PROTACs) [1]. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the orthogonal azide and carboxyl functionalities enable sequential bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Why Generic Azido-PEG-Acid Linkers Cannot Substitute for Azido-PEG4-C2-acid in ADC and PROTAC Development


Direct substitution of Azido-PEG4-C2-acid with other azido-PEG-acid homologs (e.g., PEG2, PEG6, PEG8) is not scientifically interchangeable due to linker length-dependent effects on ternary complex formation in PROTACs [1] and aggregation propensity/hydrophobicity masking in ADCs [2]. The PEG4 spacer imposes a specific conformational constraint—acting as a near-rigid tether that enforces a defined inter-ligand distance, which can be critical for targets with buried or sterically congested pockets [1]. In ADC applications, shorter PEG chains (e.g., PEG2) provide insufficient hydrophobicity shielding for high drug-to-antibody ratio (DAR) conjugates, while longer chains (e.g., PEG8, PEG12) alter pharmacokinetic profiles and hydrodynamic radius in ways that may be suboptimal for specific payload-antibody combinations [2]. The precise four-unit oligomer length is an empirical standard in both PROTAC and ADC linker optimization campaigns, and substitution without systematic linker-length SAR validation risks compromised degradation efficiency, increased aggregation, or altered in vivo exposure.

Quantitative Differentiation Evidence for Azido-PEG4-C2-acid (CAS 1257063-35-6) Versus Closest Analogs


Validated PROTAC Intermediate: Enables Synthesis of PARP1 Degrader vRucaparib-TP4 with DC₅₀ of 82 nM

Azido-PEG4-C2-acid is the specific PEG4-based linker employed in the synthesis of vRucaparib-TP4, a highly potent PARP1 degrader with a half-maximal degrading concentration (DC₅₀) of 82 nM [1]. The compound serves as the azide-containing linker component that conjugates to the (S,R,S)-AHPC (VHL E3 ligase ligand) moiety, forming the intermediate (S,R,S)-AHPC-C2-PEG4-N3, which is then coupled to the Rucaparib-based PARP1 warhead to yield the final bifunctional degrader [2]. Alternative PEG homologs (e.g., PEG2, PEG6, PEG8) would alter the spatial distance between the E3 ligase-recruiting element and the target-binding warhead, a parameter known to affect ternary complex stability and degradation efficiency in PROTACs [3].

PROTAC PARP1 degradation targeted protein degradation VHL ligand-linker conjugate

Non-Cleavable PEG4 ADC Linker: Quantitative Hydrophobicity and Aggregation Advantage Over Non-PEGylated Linkers

Azido-PEG4-C2-acid is a non-cleavable 4-unit PEG ADC linker. Comparative studies of PEG-based ADC linkers demonstrate that incorporation of PEG chains enables higher drug-to-antibody ratios (DAR) without inducing aggregation. Specifically, PEG-containing linkers allowed doubling of MMAE payload (DAR8) while maintaining aggregation levels equal to or lower than a non-PEGylated ADC reference carrying half the drug load (DAR4) [1]. In pendant-type PEG linker systems evaluated by HIC analysis, increasing PEG chain length from PEG4 to PEG8 to PEG12 produced a progressive decrease in overall conjugate hydrophobicity, with corresponding reductions in aggregate content during 40°C stability studies [2].

Antibody-Drug Conjugate ADC linker DAR optimization hydrophobicity masking

Dual Click Chemistry Compatibility: Supports Both CuAAC and SPAAC Conjugation Pathways

Azido-PEG4-C2-acid contains an azide group capable of participating in two distinct click chemistry pathways: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-containing molecules, and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) [1]. This dual compatibility distinguishes it from alkyne-terminated linkers that are restricted to CuAAC with azide partners, and from DBCO/BCN-terminated linkers that are optimized exclusively for copper-free SPAAC . The terminal carboxylic acid further enables orthogonal amide bond formation with primary amines via EDC or HATU activation, creating a three-functional-handle system for sequential bioconjugation .

Click chemistry CuAAC SPAAC bioorthogonal conjugation

Defined DMSO Solubility and Physicochemical Profile Enables Reproducible Conjugation Workflows

Azido-PEG4-C2-acid exhibits a measured solubility of 100 mg/mL (343.29 mM) in DMSO with ultrasonic assistance [1]. The compound has a calculated LogP (XLogP3-AA) of 0, reflecting balanced hydrophilicity conferred by the PEG4 spacer [2]. In contrast, non-PEGylated aliphatic azido-acid linkers typically exhibit higher LogP values (>1.0) and lower aqueous solubility. Longer PEG homologs (e.g., PEG8-acid, PEG12-acid) provide incrementally higher aqueous solubility but at the cost of increased molecular weight and hydrodynamic radius, which can negatively impact membrane permeability and oral absorption potential in PROTAC applications [3].

Solubility bioconjugation PEG linker formulation

Optimal Application Scenarios for Azido-PEG4-C2-acid (CAS 1257063-35-6) in ADC and PROTAC Development


Synthesis of Rucaparib-Based PARP1 PROTAC Degraders (vRucaparib-TP4 and Analogs)

Azido-PEG4-C2-acid is the validated linker for constructing vRucaparib-TP4, a PARP1 degrader with DC₅₀ of 82 nM [1]. The compound provides the azide handle that conjugates to the (S,R,S)-AHPC (VHL ligand) component via CuAAC or SPAAC, while the carboxylic acid couples to the PARP1-binding warhead. Researchers developing Rucaparib-based or structurally related PARP-targeting PROTACs should prioritize this exact linker to reproduce published degradation potency and to enable direct comparison with existing structure-activity relationship data. Use of alternative PEG lengths in this scaffold would necessitate complete re-optimization of linker length SAR .

High-DAR ADC Development Requiring Hydrophobicity Masking Without Cleavable Motifs

Azido-PEG4-C2-acid serves as a non-cleavable PEG4 ADC linker suitable for constructing antibody-drug conjugates with drug-to-antibody ratios (DAR) up to 8 while maintaining acceptable aggregation profiles [1]. The PEG4 spacer provides sufficient hydrophilicity to offset payload hydrophobicity—a critical requirement when conjugating hydrophobic cytotoxins such as MMAE or MMAF. This linker is particularly appropriate when a stable (non-cleavable) linkage is desired for intracellular payload release via complete antibody catabolism, as opposed to cleavable linkers (e.g., Val-Cit-PAB) that release payload via lysosomal protease cleavage .

Sequential Bioconjugation Requiring Orthogonal Azide and Carboxylic Acid Handles

The heterobifunctional architecture of Azido-PEG4-C2-acid—combining an azide group for click chemistry and a carboxylic acid for amide bond formation—enables stepwise, orthogonal conjugation strategies [1]. Typical workflows involve first coupling the carboxylic acid to an amine-containing biomolecule (e.g., lysine residues on antibodies, amine-functionalized surfaces, or amine-modified oligonucleotides) using EDC/NHS or HATU activation, followed by click conjugation of the exposed azide to an alkyne-, DBCO-, or BCN-modified payload. This sequential approach is particularly valuable for constructing defined ADC intermediates or functionalizing surfaces for biosensor applications where precise control over conjugation stoichiometry is required .

Copper-Free Bioorthogonal Conjugation for Live-Cell or In Vivo Applications

The azide group of Azido-PEG4-C2-acid is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO or BCN reagents [1]. This enables copper-free conjugation under physiological conditions (pH 7.4, 37°C), eliminating the cytotoxicity concerns associated with copper(I) catalysts in live-cell or in vivo settings. Researchers performing cell-surface labeling, in vivo imaging, or constructing ADCs where copper exposure must be avoided can utilize this linker as a versatile azide-bearing building block that remains compatible with both CuAAC (for synthetic-scale preparation) and SPAAC (for biological applications) without changing linker chemistry .

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